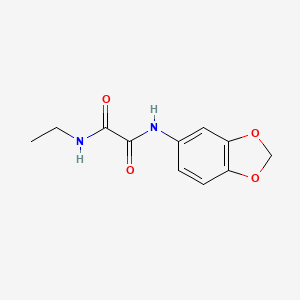![molecular formula C17H17ClN2O2S B4927848 3-[3-(4-chlorophenoxy)propyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4927848.png)
3-[3-(4-chlorophenoxy)propyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[3-(4-chlorophenoxy)propyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is a chemical compound that belongs to the class of thienopyrimidines. It has been extensively studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurological disorders.
作用機序
The mechanism of action of 3-[3-(4-chlorophenoxy)propyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is not fully understood. However, it is believed to work by inhibiting various signaling pathways involved in cancer growth and inflammation. It has been shown to inhibit the activity of the protein kinase B (Akt) pathway, which is involved in cell survival and proliferation. It has also been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[3-(4-chlorophenoxy)propyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one have been extensively studied. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce inflammation. Additionally, it has been shown to protect against neuronal damage and improve cognitive function in animal models.
実験室実験の利点と制限
One advantage of using 3-[3-(4-chlorophenoxy)propyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one in lab experiments is its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, making it a promising candidate for further research. Additionally, it has been shown to have anti-inflammatory and neuroprotective properties, which could be useful in studying the mechanisms of these processes.
One limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret results.
将来の方向性
There are several future directions for research on 3-[3-(4-chlorophenoxy)propyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one. One area of interest is its potential as a therapeutic agent for cancer. Further research is needed to determine its efficacy in vivo and to elucidate its mechanism of action. Additionally, its anti-inflammatory and neuroprotective properties could be further explored for potential therapeutic applications in neurological disorders and inflammatory diseases. Finally, the synthesis of analogs of this compound could lead to the development of more potent and selective compounds with improved solubility and pharmacokinetic properties.
合成法
The synthesis of 3-[3-(4-chlorophenoxy)propyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one involves the reaction of 2-amino-4,5-dimethylthiophene-3-carboxylic acid with 1-(4-chlorophenoxy)-3-chloropropane in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with acetic anhydride to yield the final product.
科学的研究の応用
3-[3-(4-chlorophenoxy)propyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one has shown promising results in various scientific research applications. It has been studied for its potential as an anticancer agent, with research showing that it can inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been studied for its anti-inflammatory and neuroprotective properties, with research showing that it can reduce inflammation and protect against neuronal damage in animal models.
特性
IUPAC Name |
3-[3-(4-chlorophenoxy)propyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2S/c1-11-12(2)23-16-15(11)17(21)20(10-19-16)8-3-9-22-14-6-4-13(18)5-7-14/h4-7,10H,3,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLIFPMBAAXFVGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C=N2)CCCOC3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(4-Chlorophenoxy)propyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B4927780.png)
![2-(allylthio)-4-[(3-methyl-2-thienyl)methylene]-1,3-thiazol-5(4H)-one](/img/structure/B4927783.png)
![4-bromo-N-[4-(3,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B4927801.png)
![2-chloro-1-[4-(2-methoxy-4-methylphenoxy)butoxy]-4-methylbenzene](/img/structure/B4927802.png)
![N-[2-(4-tert-butylphenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline](/img/structure/B4927803.png)
![2-chloro-N-{[(2-oxo-2-phenylethyl)amino]carbonothioyl}benzamide](/img/structure/B4927808.png)
![4-(2-iodophenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4927810.png)

![5-[4-(dimethylamino)benzylidene]-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4927823.png)
![2-[3-(4-bromophenyl)-2,5-dioxo-1-imidazolidinyl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B4927833.png)

![ethyl 3-(2-cyanobenzyl)-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4927838.png)

![2,3,4,5-tetrabromo-6-({[2-(methoxycarbonyl)phenyl]amino}carbonyl)benzoic acid](/img/structure/B4927844.png)